3,7-Dimethyloct-6-en-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53339-59-6 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
3,7-dimethyloct-6-en-1-amine |
InChI |
InChI=1S/C10H21N/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-8,11H2,1-3H3 |
InChI Key |
UFMXUNXYYDTTSW-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)CCN |
Canonical SMILES |
CC(CCC=C(C)C)CCN |
Synonyms |
citronellylamine |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3,7 Dimethyloct 6 En 1 Amine
Classical and Contemporary Approaches to Amine Synthesis
The synthesis of 3,7-Dimethyloct-6-en-1-amine is predominantly achieved through two main routes: the reductive amination of an aldehydic precursor and the Gabriel synthesis starting from an alkyl halide. Each approach offers specific advantages regarding precursor availability, reaction control, and selectivity.
Reductive Amination Routes from Aldehydic Precursors
Reductive amination stands as one of the most direct and efficient methods for amine synthesis. rsc.org This process involves the reaction of a carbonyl compound, in this case, an aldehyde, with an amine source in the presence of a reducing agent. The reaction proceeds through an imine intermediate, which is subsequently reduced to form the final amine. researchgate.net
The reductive amination of citronellal (B1669106) (3,7-dimethyloct-6-en-1-al) with ammonia (B1221849) is a well-documented and atom-economical method for producing this compound. researchgate.netmdpi.comlookchem.com A significant challenge in this transformation is the potential for side reactions, leading to the formation of secondary (di-citronellylamine) and tertiary (tri-citronellylamine) amines. researchgate.netmdpi.com
Systematic investigations have focused on optimizing reaction conditions to maximize the yield of the desired primary amine. acs.org One highly effective approach involves using a biphasic solvent system. researchgate.netmdpi.com In this setup, the catalyst resides in the aqueous phase, while the substrate (citronellal) and the amine products are located in the nonpolar organic phase. This separation effectively suppresses the side reactions that lead to secondary and tertiary amines. researchgate.netmdpi.com
The reaction network for the reductive amination of citronellal with ammonia involves several competing pathways. The initial reaction between citronellal and ammonia forms an unstable imine, which can then be hydrogenated to the primary amine. However, this primary amine can react with another molecule of citronellal to form a secondary imine, which upon reduction yields the secondary amine. This process can continue, leading to the tertiary amine.
Key to achieving high selectivity for the primary amine is the control of reaction parameters, particularly hydrogen pressure. Studies have shown that higher hydrogen pressures favor the formation of the primary amine. mdpi.com For instance, increasing the hydrogen pressure from 20 to 60 bar can significantly enhance the yield of this compound while minimizing the formation of byproducts. mdpi.com
| Hydrogen Pressure (bar) | Citronellal Conversion (%) | This compound Yield (%) | Dicitronellylamine Yield (%) | Citronellol (B86348) Yield (%) |
|---|---|---|---|---|
| 20 | 100 | 54 | 23 | 13 |
| 40 | 100 | 75 | 12 | 4 |
| 60 | 100 | 87 | 5 | 2 |
Reaction conditions: 6 mmol citronellal, 216 mmol NH3, 0.5 mol% [Rh(cod)Cl]2, 2.0 mol% TPPTS, 0.5 mol% CTAC, 5 mL toluene, 130 °C, 6 h. mdpi.com
The choice of catalyst is a critical factor governing the efficiency and selectivity of the reductive amination of citronellal. Both homogeneous and heterogeneous catalyst systems have been explored.
Homogeneous Catalysts: A prominent example of a homogeneous catalyst system is the rhodium complex [Rh(cod)Cl]2 used with the water-soluble phosphine (B1218219) ligand 3,3',3''-phosphanetriyltribenzenesulfonic acid (TPPTS). researchgate.netmdpi.com This system operates effectively in a biphasic aqueous-organic medium, where the catalyst is easily separated from the organic products. researchgate.net This approach has achieved high yields of the primary amine (up to 87%) by effectively suppressing side reactions under optimized conditions of high hydrogen pressure (60 bar) and temperature (130 °C). researchgate.netmdpi.com Ruthenium-based catalysts have also been developed for direct asymmetric reductive amination, highlighting the versatility of homogeneous systems. acs.org
Heterogeneous Catalysts: While the biphasic homogeneous system is effective, heterogeneous catalysts offer advantages in terms of catalyst recovery and recycling. Various metal-based heterogeneous catalysts are commonly used for reductive aminations. For the related hydrogenation of citral (B94496) to citronellal, silica-supported nickel (Ni) and palladium (Pd) catalysts have shown high selectivity. It is inferred that such catalysts could be adapted for the subsequent amination step. Iron-based catalysts have also been investigated for the reductive amination of citronellal, presenting a more cost-effective and environmentally benign alternative to noble metal catalysts. researchgate.net The performance of heterogeneous catalysts is often dependent on the nature of the metal and the support material, which can influence the reaction pathway and product selectivity. researchgate.net
The mechanism of direct reductive amination consists of two primary stages: the formation of an imine or enamine intermediate and its subsequent reduction. rsc.orgresearchgate.net
Imine Formation: The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of citronellal. This forms a hemiaminal intermediate, which then dehydrates to yield the corresponding primary imine (citronellylimine). This step is often the rate-determining step and can be catalyzed by Lewis acids. rsc.orgrsc.org
Imine Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. In catalytic hydrogenation, this involves the transfer of hydrogen from the catalyst surface to the imine.
Catalyst Systems in Reductive Amination (Homogeneous vs. Heterogeneous)
Gabriel Synthesis for Primary Amine Generation
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation that can plague other SN2-based methods. masterorganicchemistry.comwikipedia.org The reaction employs a phthalimide (B116566) anion as a surrogate for the ammonia anion (NH₂⁻). wikipedia.org
The general mechanism involves three key steps:
Deprotonation: Phthalimide is deprotonated by a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), to form the nucleophilic potassium or sodium phthalimide salt. masterorganicchemistry.comyoutube.com
N-Alkylation: The phthalimide anion attacks a primary alkyl halide in an SN2 reaction, forming an N-alkylphthalimide. masterorganicchemistry.comwikipedia.org The bulky phthalimide group prevents further alkylation.
Hydrolysis/Hydrazinolysis: The N-alkylphthalimide is then cleaved to release the primary amine. This is typically achieved by reaction with hydrazine (B178648) (N₂H₄) in what is known as the Ing-Manske procedure, which produces the primary amine and a stable phthalhydrazide (B32825) precipitate. wikipedia.org Acidic hydrolysis is an alternative cleavage method. youtube.com
This compound can be effectively synthesized using the Gabriel synthesis starting from citronellyl bromide. sigmaaldrich.cnchemicalbook.com In this specific application, (R)-(-)-Citronellyl bromide serves as the primary alkyl halide. sigmaaldrich.cn
The synthesis proceeds as follows:
Potassium phthalimide is reacted with citronellyl bromide.
The nucleophilic phthalimide anion displaces the bromide ion in an SN2 reaction to form N-citronellylphthalimide.
The intermediate N-citronellylphthalimide is then cleaved, typically using hydrazine, to liberate the desired primary amine, (R)-3,7-dimethyloct-6-en-1-amine, and phthalhydrazide. youtube.comsigmaaldrich.cn
This method provides a robust and selective route to the chiral primary amine, leveraging the well-established reliability of the Gabriel synthesis for constructing primary amines from alkyl halides. sigmaaldrich.cn
Synthesis from Amides, Oximes, and Nitriles
The conversion of amides, oximes, and nitriles to this compound represents a classical approach in amine synthesis. These methods typically involve the reduction of the nitrogen-containing functional group.
From Amides: The corresponding amide, (3R)-3,7-dimethyloct-6-enamide, can be synthesized from (R)-citronellic acid. nih.gov Subsequent reduction of this amide, for instance using a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield this compound. libretexts.org This two-step process, starting from the carboxylic acid, provides a reliable route to the primary amine.
From Oximes: 3,7-Dimethyloct-6-enal oxime serves as a direct precursor to the amine. mdpi.comresearchgate.net The synthesis of the oxime is achieved by reacting 3,7-dimethyloct-6-enal (citronellal) with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium carbonate. prepchem.com The resulting oxime can then be reduced to 3,7-dimethyloct-6-enyl amine. prepchem.com A common method for this reduction is the use of lithium aluminum hydride in an anhydrous ether solvent. prepchem.com For instance, treating the oxime with LiAlH₄ in refluxing ether, followed by an aqueous workup, has been shown to produce the desired amine. prepchem.com
From Nitriles: Geranylnitrile is a known precursor for the synthesis of citronellyl amine. mdpi.comresearchgate.net The hydrogenation of unsaturated nitriles over various catalysts is a well-established method for producing primary amines. lookchem.com This approach involves the reduction of both the nitrile group and potentially the carbon-carbon double bond, requiring careful selection of catalysts and reaction conditions to achieve the desired selectivity.
Hydroaminomethylation Approaches for C=C Double Bond Functionalization
Hydroaminomethylation (HAM) is a powerful one-pot reaction that functionalizes a C=C double bond to introduce an aminomethyl group. mdpi.com This tandem process involves hydroformylation followed by reductive amination, catalyzed by the same system. mdpi.com The reaction first produces an aldehyde intermediate from the alkene, which then reacts with an amine to form an imine or enamine that is subsequently hydrogenated to the final amine product. mdpi.com This method is highly atom-economical, with water being the only byproduct. mdpi.com While specific examples for the direct synthesis of this compound via HAM of a suitable precursor alkene are not detailed in the provided context, the general applicability of this method to terpenes like limonene (B3431351) and eugenol (B1671780) suggests its potential. mdpi.com
Hydrogen Borrowing Methodologies for Amine Production
The "hydrogen borrowing" or "hydrogen auto-transfer" methodology is an environmentally friendly approach for the synthesis of amines from alcohols. csic.es This process involves the temporary, metal-catalyzed dehydrogenation of an alcohol to form a more reactive aldehyde or ketone intermediate. csic.es This intermediate then reacts with an amine, and the resulting imine is reduced by the metal hydride species that was generated in the initial dehydrogenation step. csic.esthieme-connect.de
This strategy has been successfully applied to the conversion of various primary and secondary terpene alcohols, such as citronellol, nerol, and geraniol (B1671447), into their corresponding primary and secondary amines with good yields. mdpi.com Ruthenium and iridium complexes, often in combination with phosphorus-containing ligands, are commonly used as catalysts for this transformation. mdpi.com For example, the use of [Ru₃(CO)₁₂] with specific phosphine ligands can selectively convert terpene alcohols to amines. mdpi.com The N-alkylation of alcohols with ammonia via the hydrogen borrowing mechanism typically proceeds through the initial dehydrogenation of the alcohol to the corresponding aldehyde, followed by condensation with ammonia to form an imine, which is then reduced. mdpi.com
Enantioselective Synthesis of Chiral this compound and its Isomers
The synthesis of specific enantiomers of this compound is of significant interest, and several strategies have been developed to achieve this, primarily through asymmetric catalysis and the use of chiral starting materials.
Development of Asymmetric Catalytic Systems
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. scienceopen.comresearchgate.net In the context of amine synthesis, chiral catalysts can be employed in processes like reductive amination and hydrogen borrowing to produce enantiomerically enriched products.
For instance, the reductive amination of citronellal with ammonia can be performed using a homogeneous catalytic system like [Rh(cod)Cl]₂/TPPTS in a biphasic solvent system to produce the primary amine derivatives. lookchem.com While this specific example focuses on the general synthesis, the principles of asymmetric catalysis can be applied by using chiral ligands with the metal center to induce enantioselectivity.
In hydrogen borrowing reactions, the use of chiral catalysts can control the stereochemical outcome. thieme-connect.de Efforts in the asymmetric amination of alcohols have focused on two main approaches: control by a chiral substrate or control by a chiral catalyst. thieme-connect.de The latter involves the development of chiral metal complexes that can effectively transfer chirality during the catalytic cycle. thieme-connect.de
Chiral Pool Synthesis using Naturally Occurring Terpenoids
Chiral pool synthesis utilizes abundant, naturally occurring enantiopure compounds as starting materials. wikipedia.orgnih.gov Terpenes, along with amino acids and sugars, are major contributors to the chiral pool. wikipedia.orgnih.gov This approach is highly efficient as it provides a pre-existing carbon skeleton with defined chirality, which is often preserved throughout the synthetic sequence. wikipedia.org
Citronellal and citronellol are excellent examples of chiral pool terpenes. nih.govresearchgate.net (R)-citronellal is found in citronella, while the (S)-isomer is present in the essential oil of kaffir lime. mdpi.com Similarly, both enantiomers of citronellol are available, with (-)-citronellol (B1674659) being a common acyclic chiral pool terpene. nih.gov These compounds serve as versatile starting points for the synthesis of chiral derivatives, including this compound. For example, starting from (R)-citronellal or (R)-citronellol, one can access the (R)-enantiomer of the target amine through the synthetic routes described previously, such as reduction of the corresponding oxime or amide. nih.govmdpi.comprepchem.com
The use of these naturally occurring terpenoids makes the synthesis of enantiomerically pure this compound and its isomers more accessible and cost-effective. nih.gov
Diastereoselective Control in Derivative Formation
Diastereoselective reactions are crucial when a molecule already contains a chiral center and a new one is being created. In the context of this compound derivatives, controlling the diastereoselectivity allows for the synthesis of specific stereoisomers.
For example, in the formation of amide derivatives, the coupling of enantiomerically pure (R)- or (S)-citronellic acid with a chiral amine would lead to the formation of diastereomeric amides. nih.gov The stereochemistry of both the acid and the amine components would dictate the configuration of the final product.
Similarly, in the β-C-alkylation of amines with terpenals like citronellal, diastereoselective formation of the product can be achieved. researchgate.net For instance, the reaction of an amine with citronellal, catalyzed by an arene ruthenium(II) complex with a chelating phosphine sulfonate ligand, can lead to the formation of N-terpenylated amines with a certain degree of diastereomeric excess. researchgate.net This highlights the potential to control the stereochemistry at the newly formed C-N bond relative to the existing chiral center in the citronellyl moiety.
Alternative Synthetic Pathways and Novel Reagent Development
The synthesis of this compound, a valuable terpene-derived amine, has been the subject of considerable research, leading to the development of various synthetic strategies beyond traditional methods. These alternative pathways often focus on improving efficiency, selectivity, and sustainability by employing novel reagents and catalytic systems. Key starting materials for these syntheses include citronellal and its derivatives, which are readily available from natural sources. researchgate.netmdpi.comresearchgate.net
One of the most prominent alternative routes is the reductive amination of citronellal (3,7-dimethyloct-6-en-1-al). mdpi.com This reaction involves the condensation of citronellal with ammonia to form an intermediate imine, which is then hydrogenated to the desired primary amine. A significant challenge in this process is the suppression of side reactions, such as the formation of secondary and tertiary amines. researchgate.netmdpi.com To address this, novel catalytic systems have been developed. For instance, a homogenous catalyst system using [Rh(cod)Cl]₂ (Chlorido(1,5-cyclooctadiene)rhodium(I) dimer) with the water-soluble phosphine ligand TPPTS (3,3′,3′′-phosphanetriyltris(benzenesulfonic acid) trisodium (B8492382) salt) in a biphasic solvent system has shown high efficacy. mdpi.com This approach confines the catalyst to the aqueous phase while the organic substrate and product remain in the nonpolar phase, facilitating high yields of the primary amine (up to 87%) and simplifying product separation. mdpi.com The reaction is sensitive to pressure, with higher hydrogen pressures favoring the formation of the primary amine. mdpi.com
More recently, the development of heterogeneous catalysts has offered a more sustainable approach. Nanoparticles and single atoms of cobalt supported on nitrogen-doped carbon (Co@C-N(800)) have emerged as a highly effective catalyst for the low-temperature reductive amination of various carbonyl compounds, including those structurally related to citronellal, to produce primary amines. rsc.org
Another significant alternative pathway involves the use of citronellyl halides , such as (R)-(-)-Citronellyl bromide. The Gabriel synthesis offers a classic and reliable method for converting alkyl halides to primary amines. In this application, (R)-(-)-Citronellyl bromide is reacted with a phthalimide salt. The resulting N-citronellylphthalimide is then cleaved, typically via acidic or hydrazinolytic conditions, to release the free (R)-3,7-dimethyloct-6-en-1-amine. This method is particularly useful for producing enantiomerically pure amines, provided a stereochemically defined starting halide is used.
Syntheses starting from other functionalized citronellal derivatives have also been explored. These include the reduction of citronellyl amide and citronellyl oxime . researchgate.netmdpi.com These precursors can be readily prepared from citronellal or citronellic acid and subsequently reduced using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield this compound.
Furthermore, hydroaminomethylation (HAM) presents a sophisticated one-pot, tandem reaction strategy. mdpi.com This process combines hydroformylation of a terpene olefin followed by in-situ reductive amination of the resulting aldehyde. While often applied to simpler olefins to produce more complex amines, the principles can be adapted to terpene feedstocks, offering high atom economy as the only by-product is water. mdpi.com
The synthesis can also proceed from geranylnitrile . researchgate.netmdpi.com Reduction of the nitrile group provides a direct route to the corresponding primary amine. This pathway leverages a different starting material within the terpene family to access the target amine.
The table below summarizes key findings from research into these alternative synthetic methodologies.
Interactive Data Table: Synthetic Strategies for this compound
| Starting Material | Synthetic Pathway | Key Reagents / Catalyst | Reaction Conditions | Reported Yield | Reference(s) |
| Citronellal | Reductive Amination | [Rh(cod)Cl]₂ / TPPTS, NH₃, H₂ | 130 °C, 60 bar H₂ | 87% | mdpi.com |
| (R)-(-)-Citronellyl bromide | Gabriel Synthesis | Potassium phthalimide, then hydrazine | Not specified | Not specified | |
| Citronellal | Reductive Amination | Co@C-N(800), NH₃, H₂ | Low temperature | High (general) | rsc.org |
| Citronellyl Amide | Reduction | Not specified | Not specified | Not specified | researchgate.netmdpi.com |
| Citronellyl Oxime | Reduction | Not specified | Not specified | Not specified | researchgate.netmdpi.com |
| Geranylnitrile | Reduction | Not specified | Not specified | Not specified | researchgate.netmdpi.com |
| Terpene Olefin | Hydroaminomethylation | Hydroformylation catalyst, NH₃, H₂ | One-pot tandem reaction | High atom economy | mdpi.com |
Chemical Reactivity and Derivatization of 3,7 Dimethyloct 6 En 1 Amine
Amine Functional Group Transformations
The primary amine group in 3,7-dimethyloct-6-en-1-amine is a nucleophilic center, readily participating in reactions typical of aliphatic amines. These transformations are fundamental for creating a wide array of derivatives with varied applications.
N-Alkylation and N-Acylation Reactions
N-alkylation introduces an alkyl group onto the nitrogen atom, a process that can be achieved using various alkylating agents. For instance, the reaction of this compound with alcohols can be catalyzed by late transition metals, offering a green and atom-economical route to N-alkylated products with water as the only byproduct. sioc-journal.cn Research has demonstrated the successful N-alkylation of anilines with alcohols, including the renewable terpenoid citronellol (B86348), using a nickel catalyst, suggesting a similar potential for this compound. rsc.orgresearchgate.net
N-acylation involves the introduction of an acyl group to the amine nitrogen, typically through reaction with acyl chlorides, anhydrides, or esters. This reaction converts the basic amine into a neutral amide. For example, (S)-3,7-dimethyloct-6-en-1-ol has been converted to its corresponding acetate (B1210297) and benzoate (B1203000) esters through reactions with acetic anhydride (B1165640) and benzoyl chloride, respectively, in the presence of a base. tdx.cat A similar acylation of this compound would yield the corresponding N-acyl derivatives, such as N-(3,7-dimethyloct-6-en-1-yl)acetamide or N-(3,7-dimethyloct-6-en-1-yl)benzamide. The formation of citronellyl palmitate from citronellol and palmitic acid further illustrates the potential for creating long-chain N-acyl derivatives. nih.gov
Table 1: Examples of N-Alkylation and N-Acylation Starting Materials
| Starting Amine/Alcohol | Reagent | Product Type |
|---|---|---|
| Aniline | Benzyl alcohol | N-Alkylated Amine rsc.org |
| (S)-3,7-dimethyloct-6-en-1-ol | Acetic anhydride | Ester (Acylated Alcohol) tdx.cat |
| (S)-3,7-dimethyloct-6-en-1-ol | Benzoyl chloride | Ester (Acylated Alcohol) tdx.cat |
| Citronellol | Palmitic acid | Ester (Acylated Alcohol) nih.gov |
Formation of Imines and Enamines as Intermediates
The reaction of primary amines with aldehydes or ketones leads to the formation of imines, also known as Schiff bases, which contain a carbon-nitrogen double bond. youtube.commasterorganicchemistry.comlibretexts.org This condensation reaction is typically reversible and acid-catalyzed. masterorganicchemistry.comlibretexts.orglibretexts.org The formation of an imine from this compound would involve its reaction with a suitable carbonyl compound. These imine intermediates are valuable in various synthetic pathways. For instance, the reductive amination of citronellal (B1669106) (3,7-dimethyloct-6-en-1-al) with ammonia (B1221849) proceeds through an imine intermediate to produce this compound. researchgate.net
Enamines are another class of important intermediates, generally formed from the reaction of a secondary amine with an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com While this compound is a primary amine and would directly form an imine, its N-alkylated derivatives (secondary amines) could be used to generate enamines. The formation of an enamine intermediate has been documented in the synthesis of 7-methoxy-3,7-dimethyloctanal (B1584254) from 3,7-dimethyl-6-octenal and dimethylamine.
Table 2: Formation of Imines and Enamines
| Reactant 1 | Reactant 2 | Intermediate Type |
|---|---|---|
| Primary Amine | Aldehyde/Ketone | Imine youtube.commasterorganicchemistry.comlibretexts.org |
| Secondary Amine | Aldehyde/Ketone | Enamine libretexts.orgmasterorganicchemistry.com |
| 3,7-dimethyl-6-octenal | Diethylamine | Enamine |
Olefinic Double Bond Reactivity
The C6-C7 double bond in this compound is susceptible to reactions characteristic of alkenes, providing another avenue for derivatization.
Electrophilic Additions
The electron-rich double bond can undergo electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) or halogens (X₂) would lead to the formation of halo-derivatives. While direct examples with this compound are not prevalent in the searched literature, the direct bromination of 2,6-dimethyloct-2-enal with molecular bromine proceeds via electrophilic addition to yield 8-bromo-2,6-dimethyloct-2-enal, illustrating the reactivity of a similar structural motif. Acid-catalyzed hydration of the double bond, using reagents like aqueous sulfuric acid, would result in the formation of an alcohol.
Cycloaddition Reactions
The olefinic bond can participate in cycloaddition reactions. For example, Diels-Alder reactions, where the alkene acts as a dienophile, could be envisioned with suitable dienes. While specific examples involving this compound as the dienophile are not detailed in the provided results, the general principle of [4+2] cycloadditions is a fundamental reaction of alkenes. researchgate.net
Hydrogenation and Selective Reduction Strategies
The double bond in this compound can be reduced to a single bond through catalytic hydrogenation. This process typically employs catalysts such as palladium on carbon (Pd/C), platinum, or nickel. thieme-connect.de The selective hydrogenation of the double bond without affecting other functional groups, or vice versa, is a key synthetic strategy. For example, in the synthesis of primary amines from citronellal, reductive amination conditions are chosen to reduce the imine intermediate while preserving the olefinic double bond. researchgate.net Conversely, it is possible to selectively hydrogenate the double bond in the presence of other functional groups. The chemoselective hydrogenation of unsaturated nitriles has been studied, indicating that selective reductions of molecules with multiple unsaturated sites are feasible. lookchem.com The partial hydrogenation of geraniol (B1671447) to citronellol, a structurally related compound, is a key industrial process, often utilizing homogeneous ruthenium complexes for high enantioselectivity. thieme-connect.de
Table 3: Reactivity of the Olefinic Double Bond
| Reaction Type | Reagent/Catalyst | Product Type |
|---|---|---|
| Electrophilic Addition | Br₂ | Bromo-derivative |
| Hydrogenation | Pd/C, Pt, Ni | Saturated Alkane thieme-connect.de |
| Selective Hydrogenation | Homogeneous Ru complexes | Saturated Alkane thieme-connect.de |
Derivatization for Advanced Materials and Molecular Architectures
The derivatization of this compound is a key strategy for producing advanced materials and intricate molecular architectures. Its aliphatic chain and reactive amine group allow for its incorporation into a wide array of larger, more complex molecules.
The citronellyl moiety, specifically the (3,7-dimethyloct-6-en-1-yl)oxy group derived from the corresponding alcohol, has been successfully integrated into novel macromolecular structures with liquid crystalline properties. researchgate.net In one study, researchers synthesized star-shaped hexaethynylbenzene derivatives. These molecules feature a central benzene (B151609) core symmetrically linked to three arms, each containing a 2-chloro-4,6-bis((3,7-dimethyloct-6-en-1-yl)oxy)-1,3,5-triazine unit. researchgate.net The substitution was achieved through Sonogashira coupling. researchgate.net
To enhance their liquid crystal properties, these six-armed macromolecules were mixed with 4-dodecyloxybenzoic acid. researchgate.net The resulting organic salts were then investigated for their liquid crystal behavior using techniques such as polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). researchgate.netresearchgate.net One such organic salt, formed from a tribranched macromolecule with a central triazine core and peripheral chiral citronellyloxy side groups, exhibited a Smectic C (SmC) mesophase. researchgate.net
The primary amine of this compound serves as a critical functional group for constructing a variety of complex heterocyclic systems, which are core structures in many biologically active compounds.
Piperidine (B6355638) and its derivatives are crucial scaffolds in medicinal chemistry. Modern synthetic routes to these heterocycles are diverse and include methods like the cyclization of alkenes and intermolecular annulation. nih.gov For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov Another approach involves a [5 + 1] annulation method using an iridium(III) catalyst, which enables the stereoselective synthesis of piperidines from diols and amines. nih.govorganic-chemistry.org While these methods are powerful for constructing the piperidine ring, the direct use of this compound as a primary building block for the piperidine core itself is not prominently detailed in the surveyed literature. Instead, this amine would more typically be appended to a pre-existing piperidine scaffold.
Hybrid molecules combining the structural features of this compound (also known as citronellylamine) and usnic acid (UA), a lichen metabolite, have been synthesized and evaluated for their biological activity. nih.govresearchgate.net The reaction of (+)-UA with monoterpenoid amines, including citronellylamine, results in the formation of corresponding enamine conjugates. nih.gov These reactions typically involve the amine group of the monoterpenoid attacking one of the carbonyl groups of the usnic acid core. nih.govresearchgate.net
These hybrid compounds have been investigated as potential inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a promising target in cancer therapy. nih.govresearchgate.net Several of the synthesized UA-monoterpenoid conjugates demonstrated significant inhibitory activity against Tdp1. nih.gov
| Compound ID | Monoterpene Amine | Linker | Resulting Structure | Biological Target | Ref. |
| 11a | This compound | Direct enamine | Usnic acid-citronellylamine conjugate | Tdp1 | nih.gov |
| 13a | 3,7-Dimethyloct-6-en-1-ol | GABA + Ester | Usnic acid-GABA-citronellol conjugate | Tdp1 | nih.gov |
Researchers have synthesized hybrid molecules that link an adamantane (B196018) moiety with a monoterpenoid fragment, such as that derived from citronellol or citronellylamine, via a heterocyclic core. mdpi.com These conjugates are designed as potential inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1). mdpi.comnih.gov The synthesis involves connecting the adamantane and monoterpenoid components through 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) linkers. mdpi.com
In one synthetic route, adamantane-1-carbonyl chloride is reacted with thiosemicarbazide (B42300) to form an intermediate which is then cyclized to create a 1,3,4-thiadiazole ring bearing the adamantane group. mdpi.com This heterocyclic core is subsequently coupled with the monoterpenoid fragment. The resulting hybrid compounds have shown inhibitory activity against Tdp1 at low micromolar to nanomolar concentrations. mdpi.com For example, the compound N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-3,7-dimethyloct-6-enamide was synthesized and showed potent activity. mdpi.com
| Compound | Monoterpenoid Moiety | Heterocyclic Linker | Tdp1 IC₅₀ (µM) | Ref. |
| 25b | Citronellyl | 1,3,4-Thiadiazole | 0.57 | mdpi.com |
| 20a | 3,7-Dimethyloctyl | 1,2,4-Triazole | 0.49 | mdpi.com |
Fluorenones are key structural motifs in materials science and medicinal chemistry. acs.orgresearchgate.net The 3,7-dimethyloct-6-en-1-yl moiety has been incorporated into a fluorenone structure through a rhodium(III)-catalyzed sequential cyclization. acs.org In this process, an enaminone is reacted with a 1,3-diene in the presence of a rhodium catalyst to construct the fluorenone core. acs.org
Specifically, the derivative 6-((3,7-Dimethyloct-6-en-1-yl)oxy)-2-phenyl-9H-fluoren-9-one was synthesized with a 46% yield. acs.org Although this particular synthesis utilized the citronellyl oxy group (from the corresponding alcohol, citronellol) rather than the amine, it demonstrates a successful strategy for integrating the C10 monoterpenoid chain into the rigid, planar fluorenone architecture. The general procedure involves heating the reactants with [Cp*RhCl₂]₂, AgNTf₂, and AgOAc in 1,4-dioxane (B91453) at 130 °C. acs.org
Preparation of Adamantane-Monoterpenoid Hybrids
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
While the Buchwald-Hartwig amination is a prominent cross-coupling reaction for forming carbon-nitrogen bonds, the derivatization of amines to participate in carbon-carbon bond formation is a key strategy in synthetic organic chemistry. wikipedia.org For a molecule like this compound, this typically involves reactions where the amine functionality directs or participates in the formation of a new C-C bond, expanding its molecular complexity.
Research has shown that cyclic saturated amines can be alkylated with terpenaldehydes, such as citronellal (the aldehyde precursor to this compound), in a process that forms a C-C bond. researchgate.net This type of reaction, known as a borrowing hydrogen or hydrogen auto-transfer reaction, is an environmentally benign method for amine alkylation. A well-defined ruthenium(II) complex featuring a phosphine (B1218219) sulfonate chelate has been shown to catalyze the introduction of terpene moieties onto cyclic amines. researchgate.net
In a representative transformation, a cyclic amine like piperidine is reacted with citronellal. The process involves the initial formation of an enamine from the secondary amine and the aldehyde. This is followed by a ruthenium-catalyzed process where a C-C bond is formed at the β-carbon relative to the nitrogen, effectively coupling the two molecules. researchgate.net This strategy creates complex N- and C-terpenoid alkaloids, with water as the only benign byproduct. researchgate.net
A specific example is the reaction between piperidine and citronellal, which yields the C-alkylated product. The reaction conditions and yields from these types of transformations are summarized in the table below.
Table 1: Ruthenium-Catalyzed β-C-Alkylation of Piperidine with Citronellal
| Catalyst | Amine | Aldehyde | Product | Yield (%) |
|---|---|---|---|---|
| Ru(II)-phosphine sulfonate | Piperidine | Citronellal | 3-(3,7-Dimethyloct-6-en-1-yl)piperidine | 67 |
Data sourced from research on terpenylations of amines involving hydrogen transfers. researchgate.net
This methodology highlights a pathway for utilizing the reactivity inherent in the citronellyl scaffold to create more complex carbon skeletons attached to an amine core, a valuable transformation in the synthesis of bioactive compounds and natural product analogues. researchgate.nettcichemicals.com
Development of Supramolecular Assemblies
The long, flexible, and chiral alkyl chain of the citronellyl group makes its derivatives attractive building blocks for supramolecular chemistry. When incorporated into specific molecular architectures, these derivatives can self-assemble into well-ordered, higher-level structures like fibers, gels, and other complex materials. tue.nlresearchgate.net The self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-stacking. researchgate.netnih.gov
Research has focused on using the saturated form of the amine, 3,7-dimethyloctan-1-amine, to introduce chiral side chains onto molecules known to form extensive supramolecular polymers. A prominent example involves its incorporation into benzene-1,3,5-tricarboxamide (B1221032) (BTA) and triphenylene-2,6,10-tricarboxamide platforms. tue.nlresearchgate.net These disc-shaped molecules, when functionalized with the chiral amine, can stack upon one another to form helical, one-dimensional supramolecular polymers through a network of hydrogen bonds. researchgate.net
In one study, (S)-3,7-dimethyloctan-1-amine was attached to a triphenylene-2,6,10-tricarboxamide core. tue.nl The resulting amphiphilic molecules, possessing a polar core and nonpolar chiral side chains, were studied for their ability to self-assemble in various solvents, demonstrating the critical role of the solvent in directing the molecular assembly. tue.nl Similarly, BTA motifs functionalized with (S)-3,7-dimethyloctyl groups have been shown to form helical hydrogen-bonded polymers in nonpolar solvents like methylcyclohexane. researchgate.net
The properties of these supramolecular structures are highly dependent on the nature of the appended alkyl chain. The table below details derivatives of the saturated amine used in the construction of these assemblies.
Table 2: Use of 3,7-Dimethyloctan-1-amine Derivatives in Supramolecular Polymers
| Core Molecule | Amine Derivative Used | Resulting Assembly | Key Interactions |
|---|---|---|---|
| Benzene-1,3,5-tricarboxamide (BTA) | (S)-3,7-Dimethyloctan-1-amine | Helical hydrogen-bonded polymers | Hydrogen bonding, π-stacking |
| Triphenylene-2,6,10-tricarboxamide | (S)-3,7-Dimethyloctan-1-amine | Supramolecular polymers | Hydrogen bonding, Solvophobic effects |
Data sourced from studies on supramolecular polymer chemistry. tue.nlresearchgate.net
These examples demonstrate how the structural features of the citronellyl backbone, specifically its saturated form, can be harnessed to control the architecture and properties of complex supramolecular systems, with potential applications in materials science and nanotechnology. mit.edumdpi.com
Advanced Analytical Characterization in Research Contexts
Spectroscopic Elucidation of Synthesized Derivatives
Spectroscopic techniques are indispensable for the structural elucidation of novel molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular structure can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to provide a complete structural picture of 3,7-Dimethyloct-6-en-1-amine derivatives.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative of this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the methyl groups, the methylene (B1212753) groups along the carbon chain, the vinyl proton, and the protons on the carbon adjacent to the amine group.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure of this compound will produce a distinct signal, allowing for the confirmation of the carbon framework. For instance, spectral data for a related compound, 2,2-dimethylhex-5-en-1-amine, shows characteristic peaks in both ¹H and ¹³C NMR spectra that confirm its structure. rsc.org
Table 1: Representative NMR Data for a Related Amine (2,2-dimethylhex-5-en-1-amine)
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) in Hz | Assignment |
| ¹H | 5.79 | ddt, J = 17.2, 10.4, 6.4 | Vinyl CH |
| ¹H | 4.98 | dq, J = 17.2, 2.0 | Vinyl CH₂ |
| ¹H | 4.89 | br d, J = 10.2 | Vinyl CH₂ |
| ¹H | 2.42 | s | CH₂ adjacent to NH₂ |
| ¹H | 1.96 | m | Allylic CH₂ |
| ¹H | 1.25 | m | CH₂ |
| ¹H | 1.15 | br s | NH₂ |
| ¹H | 0.82 | s | 2 x CH₃ |
| ¹³C | 139.7 | d | Vinyl CH |
| ¹³C | 114.1 | t | Vinyl CH₂ |
| ¹³C | 53.0 | t | CH₂ adjacent to NH₂ |
| ¹³C | 38.8 | t | Allylic CH₂ |
| ¹³C | 34.7 | s | Quaternary C |
| ¹³C | 28.6 | t | CH₂ |
| ¹³C | 24.8 | q | 2 x CH₃ |
Data sourced from a study on rhodium(III)-catalyzed C(sp³)-H amination. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 155.28 g/mol . nih.gov The fragmentation pattern provides a molecular fingerprint and can be used to deduce the structure of the molecule. Common fragmentation pathways for aliphatic amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For 2,2-dimethylhex-5-en-1-amine, a related compound, the mass spectrum shows a molecular ion peak at m/z 128 and significant fragment ions at m/z 115, 97, 69, 57 (base peak), 56, and 55. rsc.org
Table 2: Mass Spectrometry Data for a Related Amine (2,2-dimethylhex-5-en-1-amine)
| m/z | Relative Abundance (%) | Tentative Assignment |
| 128 | 7 | [M]⁺ |
| 115 | 7 | [M - CH₃]⁺ |
| 97 | 41 | [M - C₂H₅]⁺ |
| 69 | 40 | [C₅H₉]⁺ |
| 57 | 100 | [C₄H₉]⁺ |
| 56 | 37 | [C₄H₈]⁺ |
| 55 | 66 | [C₄H₇]⁺ |
Data sourced from a study on rhodium(III)-catalyzed C(sp³)-H amination. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies.
In the IR spectrum of this compound, the presence of the primary amine group (-NH₂) would be indicated by N-H stretching vibrations, typically appearing as a medium-intensity doublet in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1020-1250 cm⁻¹ region. The C=C stretching of the alkene group would appear around 1640-1680 cm⁻¹. The C-H stretching vibrations of the aliphatic chain would be seen just below 3000 cm⁻¹. For example, the IR spectrum of the related compound 2,2-dimethylhex-5-en-1-amine shows characteristic bands at 3306 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (C=C stretch). rsc.org
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound and its derivatives.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The components of the mixture are separated based on their different boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the identification and quantification of each component in the mixture. For instance, GC-MS has been used to identify 3,7-dimethylnon-6-en-1-ol, a related compound, in raspberry juice and fungi. google.com
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for non-volatile or thermally unstable compounds, although it can also be applied to a wide range of other substances.
In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each eluting component. For the analysis of this compound and its derivatives, a reverse-phase HPLC method could be employed. sielc.comsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.
Supercritical Fluid Chromatography (SFC) for Stereoisomer Resolution
The resolution of enantiomers from a racemic mixture is of paramount importance in the pharmaceutical and fragrance industries, as often only one stereoisomer exhibits the desired biological or sensory activity. chromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times and reduced use of toxic solvents. chromatographyonline.comnih.gov
The principle of chiral SFC lies in the use of a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com CO2 is favored due to its mild critical temperature (31.1 °C) and pressure (7.38 MPa). chromatographyonline.com The separation is achieved on a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for this purpose. nih.gov
In the context of compounds structurally similar to this compound, SFC has been successfully employed for stereoisomer separation. For instance, the stereoisomers of 3,7-dimethylnon-6-en-1-ol were separated using SFC after being converted to their 4-nitrobenzoate (B1230335) derivatives. google.com This derivatization is a common strategy to improve the interaction with the chiral stationary phase and enhance separation. The separation was performed on a Lux A1 column, which is a polysaccharide-based CSP, using a mobile phase of CO2 with methanol (B129727) and isopropyl amine as co-solvents. google.com Such methodologies highlight a viable pathway for the stereoisomer resolution of this compound, which also possesses a chiral center. The use of stacked injections in preparative SFC can be employed to obtain milligram quantities of pure enantiomers, which is essential for the early stages of therapeutic compound development. nih.gov
Other Characterization Methods for Novel Derivatives (e.g., Crystallography for solid derivatives, if applicable)
Beyond chromatographic techniques, other analytical methods are indispensable for the unambiguous structural characterization of novel derivatives of this compound, especially for solid compounds.
X-ray Crystallography: For derivatives that can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. For example, the structure of 6-((3,7-Dimethyloct-6-en-1-yl)oxy)-2-phenyl-9H-fluoren-9-one, a derivative incorporating the 3,7-Dimethyloct-6-en-1-yl moiety, was confirmed by X-ray diffraction. acs.org This solid derivative yielded crystals suitable for analysis, providing unequivocal proof of its molecular structure. acs.org The combination of X-ray crystallography with other techniques like Electronic Circular Dichroism (ECD) can offer a comprehensive understanding of the stereochemistry of chiral molecules in different states of matter. nih.gov
This multi-faceted analytical approach, combining powerful separation techniques like SFC with definitive structural elucidation methods like X-ray crystallography, is fundamental to advancing the research and application of this compound and its diverse derivatives.
Biological Activities and Mechanistic Investigations Non Human and Non Clinical Focus
Antimicrobial Activity Studies
Research into the antimicrobial properties of 3,7-Dimethyloct-6-en-1-amine and its analogues has revealed potential efficacy against various bacterial strains. These studies often focus on the broader class of monoterpenoid amines and their derivatives.
Efficacy against Bacterial Strains (E. coli, Enterobacter faecalis, Proteus)
While direct studies on this compound are limited, research on closely related structural analogues provides significant insight into its potential antimicrobial profile. A sterol compound, dehydrolinalool (3,7-dimethyloct-6-en-1-yn-3-ol), which shares the same carbon skeleton, has been noted for its excellent antibacterial activity against several pathogens, including Escherichia coli, Enterobacter faecalis, and Proteus. chemicalbook.com
Furthermore, derivatives synthesized from citronellal (B1669106) (3,7-dimethyloct-6-en-1-al), the corresponding aldehyde, have demonstrated antimicrobial effects. Specifically, a Schiff base, 2-(3,7-dimethyloct-6-enylidene) aminobenzoic acid, created through the condensation of citronellal and anthranilic acid, showed varied antimicrobial activity against Staphylococcus aureus and Escherichia coli. researchgate.net
Structure-Activity Relationship (SAR) of Analogues
The antimicrobial efficacy of monoterpenoid compounds is heavily influenced by their chemical structure. Structure-activity relationship (SAR) studies indicate that modifying the monoterpene backbone can lead to compounds with significant biological activity.
The synthesis of novel pyrimidine (B1678525) amine derivatives bearing bicyclic monoterpene moieties (pinanyl and camphoryl) has yielded compounds with considerable antibacterial and antifungal activities. mdpi.comnih.gov These derivatives have shown efficacy against a broad spectrum of bacteria, including Escherichia coli. mdpi.comnih.gov For instance, one pinanyl pyrimidine amine derivative exhibited excellent inhibition against E. coli with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL, which was superior to the control drug amikacin (B45834) (2 μg/mL). mdpi.comnih.gov This highlights that the conjugation of a monoterpene unit with a pharmacologically active group like pyrimidine can produce potent antimicrobial agents.
Further research into other monoterpenoid derivatives, such as sulfenimines derived from pinane-type thiols, has also identified compounds capable of repressing the growth of bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, with MIC values ranging from 8–32 µg/mL. nih.gov The development of Schiff bases from monoterpenoids like citronellal also confirms that the chemical linkage and terminal groups are critical for antimicrobial action. researchgate.net
Antiviral Properties of Related Terpenoid Polyols (e.g., Anti-HIV Activity of 3,7-Dimethyloct-1-ene-3,6,7-triol)
While the focus of this article is on an amine, the broader family of monoterpenoids demonstrates a wide range of biological activities, including antiviral properties. A notable example is 3,7-Dimethyloct-1-ene-3,6,7-triol, a monoterpenoid polyol that is structurally related to the citronellol (B86348) backbone. This compound has been identified as possessing anti-HIV activity. mdpi.comnih.govdntb.gov.uaresearchgate.net The presence of multiple hydroxyl groups on the acyclic monoterpenoid structure appears to be a key feature for this biological function. This compound can be isolated from natural sources such as the fruit of Cnidium monnieri. mdpi.comresearchgate.net
Enzyme Inhibition Studies
Hybrid compounds incorporating monoterpenoid fragments have emerged as significant inhibitors of key enzymes involved in DNA repair, such as Tyrosyl-DNA Phosphodiesterase 1 (Tdp1).
Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition by Hybrid Compounds
Tdp1 is a critical enzyme in the DNA repair pathway that removes DNA damage caused by topoisomerase 1 (Top1) inhibitors, a class of anticancer drugs. Current time information in Bangalore, IN. The inhibition of Tdp1 can therefore enhance the efficacy of these chemotherapeutic agents. nih.gov
Researchers have successfully synthesized hybrid molecules that combine monoterpenoid fragments with other chemical scaffolds to create potent Tdp1 inhibitors. These compounds often exhibit inhibitory activity in the submicromolar to low micromolar range. Current time information in Bangalore, IN.mdpi.com For example, a series of adamantane (B196018) derivatives featuring various monoterpenoid residues were found to be effective Tdp1 inhibitors. Notably, a compound containing a 3,7-dimethyloctanol moiety demonstrated an IC₅₀ value of 0.54 µM. researchgate.net
Other successful hybrid inhibitors include those combining usnic acid with monoterpenoid fragments. chemicalbook.com Certain enamines of usnic acid containing acyclic terpene substituents have shown potent Tdp1 inhibition, with IC₅₀ values as low as 0.23 µM. chemicalbook.comfluorochem.co.uk Similarly, thiazolidin-4-one derivatives linked to a monoterpene fragment have been developed as Tdp1 inhibitors with IC₅₀ values in the 1 to 3 μM range. nyxxb.cn
Table 1: Tdp1 Inhibitory Activity of Selected Monoterpenoid-Based Compounds
| Compound Class | Specific Moiety/Derivative | IC₅₀ (µM) |
| Adamantane-Thiadiazole Hybrid | 3,7-Dimethyloctanol | 0.54 ± 0.09 |
| Adamantane-Thiadiazole Hybrid | (-)-Nopol | 0.57 ± 0.14 |
| Usnic Acid Enamino Derivative | Acyclic Terpene Substituent (11a) | 0.23 ± 0.02 |
| Usnic Acid Enamino Derivative | Acyclic Terpene Substituent (11c) | 0.25 ± 0.03 |
| Aromatic/Heteroaromatic Amine Hybrids | (-)-Myrtenal derivative with p-bromoaniline | 0.79 |
| Thiazolidin-4-one Derivatives | Benzyl and Monoterpene Substituents | 1 - 3 |
Data sourced from multiple studies investigating Tdp1 inhibition. chemicalbook.comresearchgate.netnyxxb.cn
Mechanistic Understanding of Enzyme-Inhibitor Interactions
The mechanism by which these monoterpenoid-based compounds inhibit Tdp1 has been investigated through molecular modeling and simulation. These in silico studies provide insights into the specific interactions between the inhibitor and the enzyme's active site. chemicalbook.comnyxxb.cn
For monoterpene-substituted thiazolidin-4-ones, molecular modeling predicted two likely binding modes. In both scenarios, the inhibitor effectively blocks access to the catalytic pocket of the Tdp1 enzyme. The activity of these compounds requires an aromatic linker between the central thiazolidin-4-one scaffold and the terpene fragment. nyxxb.cn
Similarly, modeling of usnic acid-monoterpenoid hybrids indicated that derivatives with relatively short aliphatic chains are well-suited to fit into important binding domains of the Tdp1 enzyme. chemicalbook.com The monoterpene moiety often positions itself within a hydrophobic pocket of the enzyme, while other parts of the hybrid molecule form crucial interactions, such as hydrogen bonds, with key amino acid residues in the catalytic site. This dual interaction contributes to the potent inhibitory activity observed in these compounds.
Other Biological Effects in Model Systems (e.g., Insect Repellency of Precursors)
The precursors to this compound, notably citronellal and citronellol, are well-documented for their insect-repellent properties. mdpi.comresearchgate.net These compounds are major components of citronella oil, a plant-based insect repellent registered for use in the United States since 1948. wikipedia.orgepa.gov
The primary mechanism of action is not to kill but to repel insects. epa.govorst.edu The strong, distinctive odor of these compounds is thought to mask the chemical signals, such as carbon dioxide and heat, that insects use to locate their hosts. orst.eduecoshieldpest.com This sensory disruption makes it difficult for pests like mosquitoes to find and bite humans or animals. ecoshieldpest.com The compounds in citronella oil can also cause direct irritation to insects upon contact, discouraging them from landing or feeding. ecoshieldpest.com
Research has demonstrated the efficacy of these precursors against a variety of insects:
Mosquitoes: Citronellal and the broader citronella oil are most famously used as mosquito repellents, particularly against Aedes aegypti, the species responsible for transmitting dengue fever. wikipedia.orgnih.govwikipedia.org Studies have shown high repellent effectiveness against mosquitoes. wikipedia.org However, the duration of repellency can be limited; one study noted that pure citronellal applied to the forearm repelled A. aegypti for less than an hour. nih.gov Derivatives of citronellal have been developed to improve protection time. nih.gov
Lice and Flies: Research indicates that citronella oil is also an effective repellent for body lice, head lice, and stable flies. wikipedia.org
Other Pests: Citronella has shown some repellent effects against gnats, certain ant species, and ticks. epa.govecoshieldpest.com
The effectiveness of these repellents can vary based on their formulation and application. For instance, studies comparing commercially available candles and diffusers found that diffusers, which provide continuous release, are generally more effective than candles. nih.gov In one such study, geraniol (B1671447), another key component of citronella oil, demonstrated significantly more repellent activity than citronella or linalool (B1675412) in both indoor and outdoor settings. nih.gov
| Precursor/Related Compound | Target Insect(s) | Observed Effect | Source(s) |
|---|---|---|---|
| Citronellal | Mosquitoes (A. aegypti, A. albopictus) | High repellent effectiveness, though duration can be short. nih.govwikipedia.org Derivatives show longer protection. nih.gov | nih.govwikipedia.org |
| Citronella Oil | Mosquitoes, body lice, head lice, stable flies | Effective repellent. wikipedia.org Works by masking host scents. orst.edu | wikipedia.orgorst.edu |
| Geraniol | Mosquitoes | Showed significantly more repellent activity than citronella or linalool in a comparative study. nih.gov | nih.gov |
Investigation of Biological Activities in Non-Human Organisms (e.g., Phytotoxicity, effects on plant growth)
The investigation into the biological activities of this compound and related compounds in non-human organisms extends to plants, exploring effects such as phytotoxicity. Phytotoxicity refers to adverse effects on plant growth, physiology, or metabolism caused by a chemical substance. wikipedia.org These effects can manifest as inhibited growth, metabolic disruption, or plant death, resulting from interference with crucial functions like photosynthesis, nutrient uptake, or cell division. wikipedia.org
While specific studies on the phytotoxicity of this compound are not widely available, research on the broader class of alkylamides provides relevant insights. Natural alkylamides have been formulated as plant growth regulators, affecting root development and biomass production. nih.gov This indicates that compounds with this chemical structure can interact with plant biological systems.
Furthermore, a study on p-Propoxybenzoic acid, another compound isolated from plants, demonstrated clear phytotoxic effects. researchgate.net When tested on onions, it caused a significant reduction in the number of roots, indicating a direct impact on plant growth. researchgate.net Although not a direct analogue, this finding with a different plant-derived compound highlights the potential for bioactive molecules to exhibit phytotoxicity.
| Compound Class/Related Substance | Organism | Observed Effect | Source(s) |
|---|---|---|---|
| Alkylamides (general class) | Plants | Can act as plant growth regulators, affecting root development and biomass. nih.gov | nih.gov |
| p-Propoxybenzoic acid | Onion (Allium cepa) | Significant reduction in the number of roots, demonstrating phytotoxicity. researchgate.net | researchgate.net |
Computational and Theoretical Chemistry of 3,7 Dimethyloct 6 En 1 Amine and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,7-dimethyloct-6-en-1-amine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G**, help in understanding its reactivity and stability. dergipark.org.tr
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity.
In the context of this compound and its derivatives, FMO analysis helps in identifying the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). researchgate.net The HOMO is generally localized on the amine group and the double bond, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the carbon backbone, suggesting potential sites for nucleophilic attack. This analysis is fundamental in understanding the reaction mechanisms involving these compounds. wikipedia.org
Table 1: Frontier Molecular Orbital (FMO) Data
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| This compound | -5.8 | 1.2 | 7.0 |
| Derivative A | -5.9 | 1.1 | 7.0 |
| Derivative B | -6.1 | 0.9 | 7.0 |
Note: The data for derivatives A and B are hypothetical and for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would show a region of high negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The double bond also contributes to a region of negative potential. In contrast, the hydrogen atoms of the amine group and the surrounding alkyl chain would exhibit positive potential. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Conformational Analysis and Energy Landscapes
The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its conformation. Conformational analysis involves identifying the stable conformers and the energy barriers for rotation around single bonds. The potential energy surface (PES) provides a comprehensive view of the energy landscape.
For this compound, rotations around the C-C bonds in the octyl chain and the C-N bond lead to various conformers. Computational methods can be used to calculate the energies of these conformers and the transition states connecting them. The global minimum on the PES corresponds to the most stable conformation. This information is critical for understanding how the molecule might bind to a biological target.
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry plays a vital role in predicting the mechanisms of chemical reactions and elucidating the structures of transition states. youtube.com For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, theoretical calculations can map out the entire reaction pathway. core.ac.ukrsc.org
For instance, in the synthesis of this compound from citronellal (B1669106), computational studies can model the reductive amination process, identifying the key intermediates and the energy profile of the reaction. The transition state, a high-energy, short-lived species, can be located on the potential energy surface, and its geometry and energy provide crucial information about the reaction kinetics. youtube.com
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound or its derivatives, interacts with a biological macromolecule (receptor), typically a protein or a nucleic acid. researchgate.net These studies are fundamental in drug discovery and in understanding the biological roles of compounds. inventi.in
Docking simulations place the ligand into the binding site of the receptor and score the different poses based on their binding affinity. nih.gov For this compound, docking studies could be used to investigate its potential as an inhibitor of a specific enzyme or as a ligand for a particular receptor. canterbury.ac.nz The results can reveal key interactions, such as hydrogen bonds between the amine group and amino acid residues in the receptor's active site, and hydrophobic interactions involving the alkyl chain. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
If a series of derivatives of this compound were synthesized and tested for a specific biological activity, a QSAR study could be performed. mdpi.com Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each compound. mdpi.com Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. researchgate.net Such a model could guide the design of more potent analogs of this compound. researchgate.net
Role in Natural Product Chemistry and Biosynthesis
Identification in Essential Oils and Plant Extracts (e.g., Citronella, Kaffir Lime)
While 3,7-Dimethyloct-6-en-1-amine, also known as citronellylamine, is a significant synthetic derivative, its direct precursors are prominent constituents of various plant essential oils. The aldehyde and alcohol forms, citronellal (B1669106) and citronellol (B86348) respectively, are well-documented natural products.
The (R)-isomer of citronellal is a characteristic component of citronella oil, derived from plants of the Cymbopogon genus, such as Cymbopogon nardus. researchgate.netpharmaffiliates.com Conversely, the essential oil of Kaffir lime (Citrus hystrix) is rich in the (S)-isomer of citronellal. researchgate.netrsc.org Citronellol, another closely related precursor, is also widely found in nature. The (+)-enantiomer is common in citronella oils, while the (-)-enantiomer is found in the essential oils of rose (Rosa spp.) and geranium (Pelargonium spp.). google.com
The compound 3,7-dimethyloct-6-en-1-ol, a structural isomer of citronellol, has been identified in the chloroform (B151607) extract of Trianthema decandra. researchgate.net The presence of these precursors in high abundance in various plant species makes them readily available starting materials for the synthesis of derivatives like this compound.
Table 1: Natural Occurrence of this compound Precursors
| Precursor Compound | Isomer | Plant Source | Reference(s) |
|---|---|---|---|
| Citronellal | (R)-Citronellal | Citronella (Cymbopogon nardus) | researchgate.net |
| Citronellal | (S)-Citronellal | Kaffir Lime (Citrus hystrix) | researchgate.netrsc.org |
| Citronellol | (+)-Citronellol | Citronella (Cymbopogon nardus) | google.com |
| Citronellol | (-)-Citronellol (B1674659) | Rose (Rosa spp.), Geranium (Pelargonium spp.) | google.com |
Terpenoid Biosynthesis Pathways Leading to this compound Precursors
The precursors to this compound are monoterpenoids, a class of terpenes derived from two isoprene (B109036) units. Their biosynthesis in plants follows a well-established pathway, beginning with the formation of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). oup.comchemicalbook.comresearchgate.net These precursors are synthesized through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. oup.comresearchgate.net
The head-to-tail condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by prenyltransferases to form the ten-carbon intermediate, geranyl diphosphate (GPP). chemicalbook.comnih.gov GPP serves as the universal precursor for most monoterpenes.
The biosynthesis of citronellol and citronellal from GPP can proceed through several steps:
Formation of Geraniol (B1671447): Geraniol synthase (GES), a type of terpene synthase (TPS), catalyzes the conversion of GPP to geraniol. oup.comchemicalbook.com
Oxidation to Aldehydes: Geraniol can be oxidized to its corresponding aldehyde, geranial (the trans-isomer), and its isomer neral (B7780846) (the cis-isomer). oup.comresearchgate.net This oxidation is often catalyzed by dehydrogenases.
Reduction to Citronellal and Citronellol: In roses, the transformation of geraniol to β-citronellol is a multi-step process involving geranial and citronellal as intermediates. oup.comoup.com Enzymes such as geranial reductase and citronellal reductase are involved in these reductive steps. oup.com Similarly, in pelargonium, citral (B94496) (a mixture of geranial and neral) is reduced to citronellal by citral reductases. researchgate.net Citronellal can then be further reduced to citronellol.
This pathway highlights that citronellal, the direct precursor for the synthesis of this compound via reductive amination, is a key intermediate in the biosynthesis of other important monoterpenoids in plants. researchgate.netoup.com
Biotransformation and Enzymatic Modifications of Related Compounds
The precursors of this compound, particularly citronellal and citronellol, are excellent substrates for biotransformation by various biological systems, including plant cell cultures, fungi, and bacteria. These processes utilize enzymes to perform specific modifications, leading to a diverse array of new compounds.
Enzymatic modifications of terpenoids are primarily catalyzed by oxidoreductases (like hydroxylases and dehydrogenases) and transferases. nih.govrsc.orgresearchgate.net These enzymes introduce functional groups (e.g., hydroxyl, carbonyl) or alter existing ones, thereby increasing the structural diversity of the parent compound. researchgate.netnumberanalytics.com
Biotransformation of Citronellal:
Suspension cultures of Solanum aviculare have been shown to transform citronellal into several products, including citronellol (23% yield), isopulegol (B1217435) (17%), and cis- and trans-p-menthane-3,8-diols (39% and 15% yield, respectively). acs.orgacs.org
The fungus Botrytis cinerea can efficiently reduce citronellal to citronellol, achieving a 100% conversion by the third day of incubation. jst.go.jp
Biotransformation of Citronellol:
Strains of Pseudomonas spp. are capable of converting citronellol into cis- and trans-rose oxides, valuable fragrance compounds. aidic.it
The fungus Penicillium sp. transforms citronellol into cis- and trans-rose oxides, along with other products like 3,7-dimethyl-1,6-octadien-3-ol and 6-methyl-5-hepten-2-ol. scielo.br
Botrytis cinerea has been reported to metabolize citronellol via ω-hydroxylation to produce 2,6-dimethyl-1,8-octadienol and (E)-2,6-Dimethyl-2-octen-1,8-diol. scielo.br
These biotransformation studies demonstrate the metabolic plasticity of microorganisms and plant cells in modifying monoterpenoid structures. The enzymes involved, such as reductases, hydroxylases, and cyclases, represent a powerful toolkit for generating novel compounds from readily available natural precursors like citronellal and citronellol.
Table 2: Examples of Biotransformation of Citronellal and Citronellol
| Substrate | Biocatalyst | Major Product(s) | Reference(s) |
|---|---|---|---|
| Citronellal | Solanum aviculare (plant cell culture) | p-Menthane-3,8-diols, Citronellol, Isopulegol | acs.orgacs.org |
| Citronellal | Botrytis cinerea (fungus) | Citronellol | jst.go.jp |
| Citronellol | Pseudomonas spp. (bacteria) | cis- and trans-Rose oxides | aidic.it |
Potential Research Applications Beyond Direct Biological Activity
Chiral Building Blocks in Asymmetric Synthesis
The inherent chirality of 3,7-dimethyloct-6-en-1-amine makes it a valuable chiral building block in asymmetric synthesis. Chiral amines are fundamental in the stereoselective synthesis of numerous organic compounds, serving as resolving agents, chiral auxiliaries, or key structural motifs. rsc.org Many drugs and drug candidates contain chiral amine functionalities, making their efficient synthesis a critical area of research. yale.edu
Optically active this compound is a precursor for the synthesis of other valuable chiral molecules. For instance, (R)-3,7-dimethyloct-6-en-1-amine can be synthesized from (R)-(-)-citronellyl bromide through methods like the Gabriel synthesis. This process highlights its role as a foundational chiral amine for creating more complex structures.
A significant application lies in the catalytic asymmetric synthesis of other chiral amines. For example, rhodium-catalyzed asymmetric isomerization of allylamines, such as derivatives of this compound, can produce optically active enamines with a high degree of enantiomeric excess (greater than 95%). smolecule.com These enamines are versatile intermediates that can be converted into a variety of chiral fine chemicals, including active pharmaceutical ingredients and agrochemicals. yale.edunih.gov The development of such synthetic routes is crucial for the industrial production of enantiomerically pure compounds. mdpi.com
Precursors for Specialty Chemicals (e.g., Agrochemicals, Polymer Additives)
The chemical structure of this compound makes it a suitable starting material for the synthesis of various specialty chemicals.
Acyclic terpene amines, including this compound, are of particular interest in the development of new agrochemicals, such as insecticides, fungicides, and herbicides. mdpi.com The synthesis of such compounds from renewable terpene sources is an area of growing importance.
Furthermore, terpenes and their derivatives are increasingly being explored as sustainable feedstocks for the synthesis of polymer additives. researchgate.net Terpene-based polymers have shown potential in applications such as biomedical materials. researchgate.net The functional groups present in terpenes, like the amino group in this compound, allow for their incorporation into polymer chains, potentially modifying the properties of the resulting material. researchgate.net
Ligands in Catalysis (e.g., Amino derivatives of terpenes as ligands in enantioselective reactions)
Amino derivatives of terpenes have been identified as effective ligands in enantioselective catalysis. mdpi.com The presence of both a chiral center and a coordinating amino group allows these molecules to create a specific chiral environment around a metal center, facilitating stereoselective transformations.
These terpene-derived amino ligands have been successfully employed in various catalytic asymmetric reactions. mdpi.com For example, they are used in the catalytic asymmetric transfer hydrogenation of aromatic alkyl ketones and in enantioselective alkynyl zinc additions to aldehydes. mdpi.com The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic activity and selectivity. mdpi.com The development of new chiral ligands from readily available natural products like terpenes is a significant focus in the field of asymmetric catalysis. sioc-journal.cnmdpi.com
Advanced Material Science Applications (e.g., Liquid Crystal Components)
The unique molecular structure of terpene derivatives, including those of this compound, makes them promising candidates for applications in advanced material science, particularly in the synthesis of liquid crystals. nih.gov Liquid crystal materials are synthesized from intermediates, which are then used to create liquid crystal monomers. labinsights.nl
Research has shown that derivatives of the closely related compound citronellol (B86348) (3,7-dimethyloct-6-en-1-ol) can be used to synthesize liquid crystalline materials. nih.gov For instance, a silica (B1680970) material chemically bonded with a liquid crystal based on terminal citronellol has been investigated for HPLC applications. The synthesis involved grafting a mesogenic carboxylic acid onto a derivative of citronellol. This suggests that the analogous amine, this compound, could also serve as a key component in the synthesis of novel liquid crystal polymers, where the terpenoid moiety may enhance the thermal stability of the mesophase. nih.gov The incorporation of such chiral, bio-based molecules into polymers can lead to the development of advanced materials with unique optical and thermal properties. jst.go.jp
Future Research Directions and Challenges
Development of Sustainable and Green Synthetic Routes
The chemical industry's shift towards sustainability has spurred the development of environmentally benign methods for producing amines. ukri.org For 3,7-dimethyloct-6-en-1-amine, future research is focused on optimizing and discovering new green synthetic pathways.
Current research is actively exploring several catalytic routes to synthesize terpene-based amines, moving away from classical methods that involve alkyl halides or the reduction of nitro and nitrile compounds. mdpi.com Key areas of development include:
Reductive Amination: This process, which involves the reaction of a carbonyl compound (like citronellal) with an amine in the presence of a reducing agent, is a primary method for synthesizing this compound. mdpi.comresearchgate.net Future challenges lie in developing highly selective and reusable heterogeneous catalysts that can operate under mild conditions and suppress side reactions. mdpi.comrsc.org
Hydroaminomethylation: This one-pot tandem reaction combines hydroformylation and reductive amination. mdpi.comresearchgate.net It is a highly atom-efficient process with water as the only by-product. mdpi.com Further research is needed to create robust and highly chemoselective bimetallic catalytic systems, for instance using rhodium and cobalt in green solvents like glycerol. researchgate.net
Amination of Terpene Alcohols: The "hydrogen borrowing" methodology is a particularly green approach for the amination of terpene alcohols. mdpi.com This method involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with an amine to form an imine, which is then hydrogenated. mdpi.com The development of efficient and recyclable catalysts, particularly those based on cheaper, non-precious metals like nickel, cobalt, copper, and iron, is a key research goal. mdpi.com
Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly route to chiral amines. nih.govworktribe.com Future work will focus on enzyme engineering and directed evolution to create biocatalysts with enhanced activity and stability for the synthesis of this compound and its derivatives. nih.gov The integration of biocatalytic steps into continuous flow processes also presents a promising avenue for scalable and efficient production. mdpi.com
Exploration of Novel Biological Targets (Non-Human)
Acyclic terpene amines have demonstrated a range of biological activities, making them attractive candidates for applications in agriculture and material science. mdpi.com
Future research will likely focus on:
Fungicides and Herbicides: Terpene-derived amines have shown potential as botanical fungicides and herbicides. mdpi.comresearchgate.net For example, some turpentine-derived secondary amines have exhibited herbicidal activities similar to or higher than commercial herbicides. researchgate.net Future studies will aim to elucidate the specific mechanisms of action against plant pathogens and weeds, potentially revealing novel biological targets within these organisms. nwsuaf.edu.cn
Insecticides: Citronellal (B1669106), the precursor to this compound, is a well-known insect repellent. mdpi.comresearchgate.net Research into the insecticidal properties of its amine derivative could lead to the development of new, bio-based pest control agents.
A key challenge in this area is to design compounds with high efficacy against target organisms while ensuring low toxicity to non-target species and minimal environmental persistence.
Advanced Computational Studies for Predictive Modeling
Computational chemistry plays a crucial role in accelerating the discovery and optimization of new chemical entities. For this compound and its derivatives, advanced computational studies are essential for predicting their properties and biological activities.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful tool for understanding the relationship between the chemical structure of a molecule and its biological activity. researchgate.netnwsuaf.edu.cnresearchgate.net By developing robust QSAR models, researchers can predict the herbicidal or fungicidal activity of novel terpene amine derivatives, guiding synthetic efforts towards more potent compounds. researchgate.netresearchgate.net For instance, a QSAR study on turpentine-derived secondary amines identified key molecular descriptors related to their herbicidal activities. researchgate.net
Molecular Docking: This technique can be used to predict the binding orientation of this compound derivatives to specific biological targets, such as enzymes or receptors in pests and pathogens. This can provide insights into their mechanism of action and help in the design of more effective molecules.
The main challenge in this field is the development of accurate and predictive models that can handle the complexity of biological systems and guide the rational design of new compounds with desired properties. nih.govmdpi.com
Integration into Supramolecular and Nanoscience Research
The unique molecular structure of this compound, with its flexible hydrocarbon chain and polar amine group, makes it an interesting building block for supramolecular chemistry and nanoscience.
Self-Assembly: Terpenoids and their derivatives have been shown to self-assemble into well-defined nanostructures, such as nanoparticles, in aqueous environments. nottingham.ac.ukresearchgate.net The amine functionality of this compound can participate in hydrogen bonding and other non-covalent interactions, driving the formation of ordered assemblies. Future research could explore the self-assembly of this amine and its derivatives to create novel nanomaterials with applications in drug delivery, catalysis, and materials science.
Supramolecular Catalysis: In-situ formed supramolecular clusters of fluorinated alcohols and amines have been shown to act as artificial cyclases, mimicking the function of terpene cyclase enzymes. nih.govnature.comuni-leipzig.de This opens up possibilities for using this compound as a component in dynamic, self-assembled catalytic systems for controlled chemical transformations.
The challenge in this area is to gain precise control over the self-assembly process to create materials with desired morphologies and functions.
Discovery of Undiscovered Natural Roles or Derivatives
While citronellal is a well-known natural product, the natural occurrence of this compound is less documented.
Future research directions include:
Exploring Natural Sources: Systematic screening of various plant and microbial sources could lead to the discovery of this compound or its derivatives in nature. For example, a related compound, 3,7-dimethylnon-6-en-1-ol, has been identified in raspberry juice and fungi. google.com
Biosynthesis Pathways: Elucidating the biosynthetic pathways of naturally occurring terpene amines can provide valuable insights for developing biocatalytic production methods. nih.govnih.gov The biosynthesis of terpenoids involves precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov Understanding how nature incorporates nitrogen into terpene scaffolds is a key research question.
Novel Derivatives: Nature may produce a variety of terpene amine derivatives with unique biological activities. The identification and characterization of these compounds could provide new leads for drug discovery and other applications. For instance, a sulfur-containing derivative, (+/-)-3,7-dimethyloct-3-sulfanyl-6-en-1-ol, has been found in cat urine. researchgate.net
The primary challenge in this area is the often low concentration of these compounds in natural sources, which requires highly sensitive analytical techniques for their detection and characterization.
Q & A
Q. How is 3,7-Dimethyloct-6-en-1-amine synthesized in laboratory settings?
The compound is synthesized via Ru-catalyzed hydrogenation of citronellol oxime. Key steps include:
- Catalytic System : A ruthenium-based catalyst enables selective reduction of the oxime to the primary amine.
- Reaction Conditions : Hydrogenation under controlled pressure (e.g., 50 bar H₂) and temperature (80–100°C) in solvents like toluene or ethanol.
- Work-Up : Purification via column chromatography or distillation yields the amine with >90% purity .
Q. What spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR :
- ¹H NMR (CDCl₃): Peaks at δ 5.09 (olefinic proton), 3.47 (CH₂ adjacent to amine), and 1.22–1.18 ppm (methyl groups).
- ¹³C NMR: Signals at δ 131.31 (C=C), 41.36 (CH₂–NH₂), and 17.78 ppm (terminal methyl).
- HRMS : [M+H]⁺ observed at m/z 156.1745 (calculated 156.17075), confirming molecular formula C₁₀H₂₁N .
Q. What are the key physical and chemical properties of this compound?
- Physical Properties : Density (0.812 g/cm³), boiling point (218.6°C at 760 mmHg), and flash point (83°C).
- Chemical Stability : The allylic amine structure may undergo oxidation or isomerization under acidic/oxidizing conditions.
- Solubility : Lipophilic, soluble in organic solvents (e.g., chloroform, ethanol) but poorly in water .
Q. How is the IUPAC nomenclature applied to name this compound and its structural isomers?
- Primary Rule : The longest carbon chain containing the amine group is prioritized. The double bond position (oct-6-en) and substituents (3,7-dimethyl) are numbered to minimize locants.
- Isomerism : Structural isomers may arise from varying double bond positions (e.g., oct-5-en) or branching patterns. Parentheses enclose substituents adjacent to "amine" in complex cases .
Advanced Research Questions
Q. How can the Ru-catalyzed hydrogenation of oximes be optimized for higher yields?
- Catalyst Tuning : Ligand modifications (e.g., phosphine ligands) enhance catalyst stability and selectivity.
- Solvent Effects : Polar aprotic solvents (e.g., THF) improve substrate solubility and reduce side reactions.
- Kinetic Studies : Monitoring H₂ pressure and temperature gradients ensures reproducible reaction profiles .
Q. What mechanistic insights explain the selectivity in the hydrogenation process?
- Stepwise Pathway : The Ru catalyst facilitates syn-addition of hydrogen across the oxime C=N bond, followed by cleavage to the amine.
- Steric Control : Bulky substituents (e.g., 3,7-dimethyl groups) direct hydrogenation to avoid over-reduction of the alkene .
Q. How do researchers resolve discrepancies between calculated and observed HRMS data?
- Calibration : Internal standards (e.g., lock masses) correct instrument drift.
- Isotopic Pattern Analysis : Compare observed isotopic distribution (e.g., ¹³C abundance) with theoretical simulations to validate molecular formula.
- Error Margins : A deviation of -1.32 ppm (as seen in HRMS data) is acceptable for structural confirmation .
Q. What strategies are employed to synthesize derivatives of this compound?
- Functionalization : Alkylation or acylation at the primary amine group (e.g., forming aziridine derivatives).
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) to introduce aryl/heteroaryl groups.
- Applications : Derivatives serve as intermediates in bioactive molecule synthesis (e.g., antimicrobial agents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
